molecular formula C11H11BrO5 B2929533 Methyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate CAS No. 428847-31-8

Methyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate

Cat. No. B2929533
CAS RN: 428847-31-8
M. Wt: 303.108
InChI Key: DVZITALDYCWPOB-UHFFFAOYSA-N
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Description

“Methyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate” is a chemical compound with the molecular formula C11H11BrO5 . It is also known as “5-bromo-4-formyl-2-methoxyphenyl acetate” and has a molecular weight of 303.11 .


Molecular Structure Analysis

The molecular structure of “Methyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate” consists of a bromine atom attached to the 5th carbon of a phenyl ring, a formyl group attached to the 4th carbon, and a methoxy group attached to the 2nd carbon . An acetate group is attached to the phenyl ring through an oxygen atom .


Physical And Chemical Properties Analysis

“Methyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate” is a solid at room temperature . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results .

Scientific Research Applications

Pharmaceutical Chemistry

Methyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate is utilized in pharmaceutical chemistry due to its potential as a precursor for synthesizing compounds with medicinal properties. Its derivatives, such as benzaldehyde, have been explored for increasing the oxygen affinity of human hemoglobin and inhibiting sickle erythrocytes .

Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules. Its reactive formyl group makes it a valuable building block for creating various aromatic compounds, which are essential in developing flavors, fragrances, and dyes .

Analytical Techniques

Infrared (IR) spectroscopy often employs derivatives of this compound for experimental and theoretical spectral investigation. The compound’s unique structure allows for the study of solvent effects on carbonyl stretching vibrations, which is crucial for understanding molecular interactions .

Agrochemicals

The chemical’s properties make it suitable for creating agrochemicals. Its role in synthesizing new compounds can lead to the development of pesticides and herbicides with improved efficacy and reduced environmental impact .

Material Science

In material science, Methyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate can be used to modify the properties of polymers and coatings. By incorporating it into polymer chains, researchers can alter the material’s characteristics, such as flexibility, durability, and resistance to chemicals .

Metal Coordination Chemistry

This compound is also significant in metal coordination chemistry. It can act as a ligand, forming complexes with metals that are pivotal in catalysis and the production of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis .

properties

IUPAC Name

methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO5/c1-15-9-3-7(5-13)8(12)4-10(9)17-6-11(14)16-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZITALDYCWPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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